molecular formula C16H36O7P2 B3392900 Diphosphoric acid, tetrabutyl ester CAS No. 1474-75-5

Diphosphoric acid, tetrabutyl ester

Cat. No.: B3392900
CAS No.: 1474-75-5
M. Wt: 402.4 g/mol
InChI Key: BFYHFSGFMZUISQ-UHFFFAOYSA-N
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Description

Diphosphoric acid, tetrabutyl ester is an organic compound that belongs to the class of phosphate esters It is a derivative of diphosphoric acid where the hydrogen atoms are replaced by butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphoric acid, tetrabutyl ester can be synthesized through esterification reactions. One common method involves the reaction of diphosphoric acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diphosphoric acid, tetrabutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphates, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which diphosphoric acid, tetrabutyl ester exerts its effects involves the formation of phosphate bonds. These bonds are crucial in various biochemical processes, including energy transfer and signal transduction. The compound can act as a phosphorylation agent, modifying the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, tributyl ester
  • Phosphoric acid, dibutyl ester
  • Triphosphoric acid, tetrabutyl ester

Uniqueness

Diphosphoric acid, tetrabutyl ester is unique due to its specific esterification pattern, which provides distinct chemical properties and reactivity compared to other phosphate esters. Its ability to act as a versatile phosphorylation agent makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

dibutyl dibutoxyphosphoryl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O7P2/c1-5-9-13-19-24(17,20-14-10-6-2)23-25(18,21-15-11-7-3)22-16-12-8-4/h5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYHFSGFMZUISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074534
Record name Diphosphoric acid, tetrabutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1474-75-5
Record name P,P,P′,P′-Tetrabutyl (diphosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1474-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphosphoric acid, tetrabutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl pyrophosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphosphoric acid, tetrabutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHOSPHORIC ACID, TETRABUTYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB3SBT7MYX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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